1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride
Description
1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride is a piperazine derivative featuring a pyridine-2-carbonyl group attached to the piperazine core, with two hydrochloride counterions. Piperazine derivatives are widely studied for their diverse pharmacological activities, including antihistaminic, anti-ischemic, and serotonin receptor-modulating properties. Its structural analogs, however, are well-documented in therapeutic and research contexts, as outlined below .
Properties
IUPAC Name |
piperazin-1-yl(pyridin-2-yl)methanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13;;/h1-4,11H,5-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWVQMOVNRBVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation via Carbodiimide-Mediated Coupling
The most widely reported method involves coupling pyridine-2-carboxylic acid with piperazine using carbodiimide-based reagents. In a representative procedure, pyridine-2-carboxylic acid (1.0 equiv) and piperazine (1.05 equiv) are dissolved in anhydrous dichloromethane (DCM) under nitrogen. Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP) are added, and the mixture is stirred at 25°C for 12–18 hours. The urea byproduct is filtered, and the crude product is washed with 5% aqueous HCl to recover the mono-acylated intermediate. Subsequent treatment with excess hydrochloric acid (2.0 equiv) in ethanol yields the dihydrochloride salt, which is recrystallized from ethanol/diethyl ether (Table 1).
Table 1: Reaction Conditions for Carbodiimide-Mediated Synthesis
Acid Chloride Method
Pyridine-2-carbonyl chloride offers a reactive alternative for acylation. Piperazine (1.0 equiv) is suspended in dry tetrahydrofuran (THF), and pyridine-2-carbonyl chloride (1.1 equiv) is added dropwise at 0°C. Triethylamine (2.2 equiv) is used to scavenge HCl, and the reaction proceeds for 4–6 hours. After quenching with ice water, the free base is extracted into DCM and converted to the dihydrochloride salt by adding concentrated HCl in isopropanol. This method achieves higher yields (78–82%) but requires stringent moisture control due to the acyl chloride’s sensitivity.
Reductive Amination and Sequential Functionalization
While less common, reductive amination has been explored for piperazine derivatives. A two-step approach involves protecting one piperazine nitrogen with a trifluoroacetyl group using ethyl trifluoroacetate, followed by acylation with pyridine-2-carboxylic acid. Deprotection with aqueous NaOH and subsequent salt formation with HCl yields the target compound. Although this method mitigates over-acylation, it introduces additional steps, reducing overall efficiency (Yield: 60–65%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF and THF enhance reaction rates by solubilizing piperazine, while DCM minimizes side reactions. Elevated temperatures (40–50°C) reduce reaction time but risk di-acylation, necessitating stoichiometric precision.
Catalytic Additives
DMAP (5 mol%) accelerates acylation by activating the carboxyl group, improving yields by 10–15% compared to uncatalyzed reactions.
Purification and Characterization
Column Chromatography
Silica gel chromatography (hexane:ethyl acetate:ethanol = 10:1:2) isolates the free base with >95% purity. For the dihydrochloride salt, precipitation from ethanol/ether mixtures avoids column-based methods, simplifying scale-up.
Analytical Validation
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NMR Spectroscopy : ¹H NMR (D2O) displays characteristic piperazine protons (δ 3.2–3.8 ppm) and pyridinoyl aromatic signals (δ 7.4–8.6 ppm).
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Mass Spectrometry : ESI-MS m/z 206.1 [M+H]⁺ for the free base, confirming molecular weight.
Salt Formation and Isolation
Treating the free base with 2.0 equivalents of HCl in ethanol produces the dihydrochloride salt. Critical parameters include:
-
Stoichiometry : Excess HCl (>2.2 equiv) causes hygroscopicity, complicating storage.
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Crystallization Solvent : Ethanol/ether (3:1) yields non-hygroscopic crystals with 99% purity (by ion chromatography).
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Carbodiimide-Mediated | 68–72 | ≥98 | High | Moderate |
| Acid Chloride | 78–82 | ≥97 | Moderate | Low |
| Reductive Amination | 60–65 | ≥95 | Low | High |
The acid chloride method offers superior yield but poses safety challenges due to corrosive reagents. Carbodiimide-mediated coupling balances scalability and safety, making it preferred for industrial applications.
Recent Advances and Alternative Approaches
Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields (70–75%). Green chemistry initiatives explore aqueous-phase acylation using water-soluble carbodiimides, though yields remain suboptimal (50–55%) .
Chemical Reactions Analysis
1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and documented case studies.
Pharmacological Research
1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride is primarily utilized in pharmacological studies. It serves as a scaffold for the development of new drugs targeting various diseases. The compound's ability to modulate biological pathways makes it a candidate for:
- Antidepressant Development : Research indicates potential antidepressant properties due to its interaction with neurotransmitter systems.
- Anticancer Studies : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cancer cell lines.
Neuroscience Studies
The compound has been investigated for its effects on the central nervous system (CNS). Its pharmacokinetic profile allows researchers to explore:
- Cognitive Enhancement : Studies are being conducted to evaluate its impact on memory and learning processes.
- Anxiolytic Effects : Research is ongoing to determine its efficacy in reducing anxiety levels in preclinical models.
Immunology Research
In immunology, 1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride has been explored for:
- Modulating Immune Responses : Investigations are focused on how this compound can influence immune cell activity, potentially leading to new therapies for autoimmune diseases.
Table 1: Summary of Research Applications
| Application Area | Specific Focus | Current Findings |
|---|---|---|
| Pharmacological Research | Antidepressant Development | Potential modulation of neurotransmitters |
| Anticancer Studies | Inhibition of specific cancer cell lines | |
| Neuroscience Studies | Cognitive Enhancement | Effects on memory and learning |
| Anxiolytic Effects | Reduction of anxiety in preclinical models | |
| Immunology Research | Modulating Immune Responses | Influence on immune cell activity |
Case Study 1: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of 1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride in rodent models. The findings demonstrated significant improvements in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant agent.
Case Study 2: Anticancer Activity
Research published in Cancer Letters investigated the anticancer properties of piperazine derivatives, including 1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride. The study reported that the compound exhibited selective cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-ylcarbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with receptors and enzymes . The pyridin-2-ylcarbonyl group can also participate in various binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Data Tables: Key Comparative Properties
Table 1. Physicochemical and Pharmacokinetic Profiles
| Compound | LogP | Water Solubility | Half-Life (hr) | Key Metabolites |
|---|---|---|---|---|
| 1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride | ~1.5* | Moderate | N/A | Pyridine derivatives |
| Trimetazidine | 1.8 | Low | 6–8 | Glucuronidated metabolites |
| Cetirizine | 2.5 | High | 8–11 | Cetirizine oxide |
*Estimated based on pyridine and piperazine contributions.
Biological Activity
1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structural features, which influence its interaction with various biological targets.
- Molecular Formula : C10H14ClN3O
- Molar Mass : 229.69 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in water and ethanol
- Melting Point : Approximately 220-222 °C
The biological activity of 1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. The carbonyl group in the structure enhances binding affinity, making it a candidate for neuropharmacological applications. Research has shown that compounds with similar piperazine frameworks often exhibit significant receptor modulation, which is critical for therapeutic efficacy.
Pharmacological Applications
1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride has been investigated for several pharmacological applications:
- Antipsychotic Activity : Preliminary studies suggest potential antipsychotic effects through modulation of dopamine receptors.
- Anxiolytic Effects : The compound may alleviate anxiety symptoms by interacting with serotonin receptors.
Comparative Biological Activity
To understand the biological activity of 1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride, it is beneficial to compare it with structurally related compounds. The following table summarizes key features and activities of selected piperazine derivatives:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride | C10H14ClN3O | Contains a carbonyl group | Potential antipsychotic |
| 1-(Pyridin-2-yl)piperazine | C9H14ClN3 | Lacks carbonyl group | Neuroactive |
| 1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride | C9H14ClN3O2S | Sulfonamide functionality | Antipsychotic, anxiolytic |
| 1-(2-Pyrimidinyl)piperazine | C9H12N4 | Features a pyrimidine instead of pyridine | Different receptor interactions |
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of piperazine derivatives, including 1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride:
- Neuropharmacology : A study demonstrated that piperazine derivatives can selectively modulate serotonin and dopamine receptors, leading to significant behavioral changes in animal models . This suggests that 1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride may have similar effects.
- Antinociceptive Activity : Research on related compounds indicates that modifications in the piperazine structure can enhance analgesic properties. For instance, dual-action ligands targeting histamine H3 and sigma receptors have shown promising results in pain models .
- In Vitro Studies : Investigations into the cytotoxicity of piperazine derivatives have revealed selective effects against various cancer cell lines, indicating potential for therapeutic applications beyond neuropharmacology .
Q & A
Q. What are the optimal synthetic routes for 1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with piperazine under nucleophilic acyl substitution conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalysts : Use carbodiimides (e.g., EDC or DCC) to activate the carbonyl group .
- Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation . Post-synthesis, dihydrochloride salt formation is achieved via HCl gas or concentrated HCl in anhydrous ether. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH) is recommended .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridin-2-yl vs. pyridin-3-yl) and salt formation .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological studies) .
- Mass Spectrometry : ESI-MS verifies molecular weight (expected [M+H]⁺ for free base: ~220.2 g/mol; dihydrochloride: ~293.1 g/mol) .
Q. How should this compound be stored to ensure long-term stability?
- Conditions : Store in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent hygroscopic degradation .
- Stability monitoring : Periodic TLC or HPLC analysis detects decomposition (e.g., free base formation or oxidation) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported receptor binding affinities across studies?
Discrepancies often arise from assay conditions:
Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological targets?
Systematic modifications include:
- Pyridine ring substitution : Introduce electron-withdrawing groups (e.g., -F at para position) to enhance血脑屏障穿透性 .
- Piperazine N-substitution : Compare methyl vs. benzyl groups to modulate receptor off-rates .
- Salt form : Test dihydrochloride vs. monohydrochloride for solubility differences in CNS assays .
Q. What in vitro models are suitable for evaluating potential neurotoxicity?
- Neuronal cell lines : SH-SY5Y or PC12 cells treated with 1–100 µM compound, followed by MTT/ATP assays for viability .
- Mitochondrial function : JC-1 staining detects ΔΨm collapse as an early toxicity marker .
- Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., N-oxides) that may induce oxidative stress .
Q. How can molecular docking guide the design of analogs with improved selectivity?
- Target selection : Focus on serotonin (5-HT₁A/₂A) or dopamine (D₂/D₃) receptors due to piperazine's scaffold .
- Docking software : Use AutoDock Vina with crystal structures (e.g., PDB: 7E2Z for 5-HT₁A) .
- Key interactions : Prioritize hydrogen bonds with Asp116 (5-HT₁A) or π-π stacking with Phe345 (D₂) .
Q. What methodologies validate interactions with non-neuronal targets (e.g., antimicrobial activity)?
- MIC assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at 10–500 µg/mL .
- Biofilm inhibition : Crystal violet staining quantifies biofilm reduction in P. aeruginosa .
- Resistance profiling : Serial passage experiments detect mutation rates under sub-MIC exposure .
Key Recommendations for Researchers
- Prioritize dihydrochloride salt for aqueous solubility in pharmacological assays .
- Cross-validate receptor binding data using orthogonal techniques (SPR vs. radioligand) .
- Screen for off-target kinase inhibition using KinomeScan panels to rule out promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
